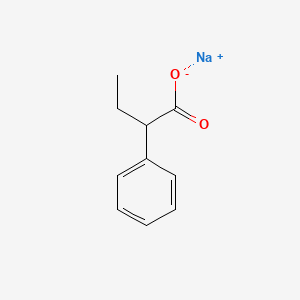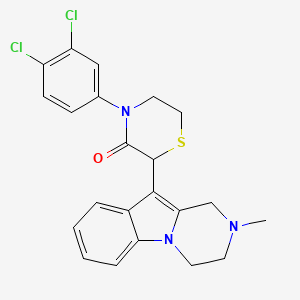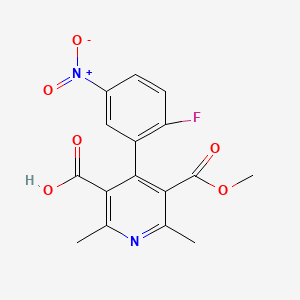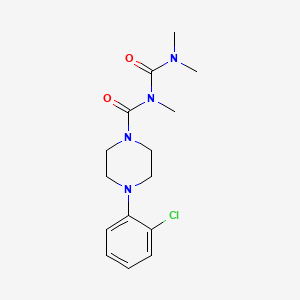
1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 2,4,4-trimethylallophanoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Chlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2,4,4-Trimethylallophanoyl Group: The final step involves the acylation of the piperazine derivative with 2,4,4-trimethylallophanoyl chloride in the presence of a suitable base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Chlorophenyl)piperazine: Lacks the 2,4,4-trimethylallophanoyl group, making it less bulky and potentially less selective in its interactions.
4-(2,4,4-Trimethylallophanoyl)piperazine: Lacks the 2-chlorophenyl group, which may affect its binding affinity and specificity.
Uniqueness: 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is unique due to the presence of both the 2-chlorophenyl and 2,4,4-trimethylallophanoyl groups, which confer specific steric and electronic properties. These properties can enhance its selectivity and potency in various applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
80712-21-6 |
|---|---|
分子式 |
C15H21ClN4O2 |
分子量 |
324.80 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 |
InChIキー |
YULZKLOJFBGPMY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


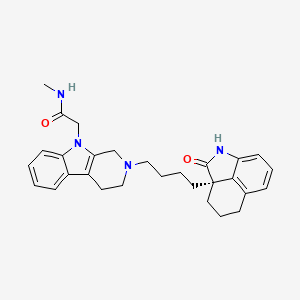
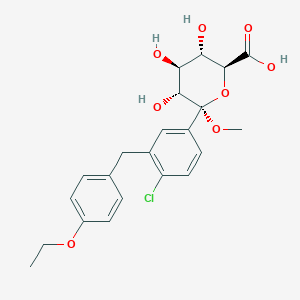



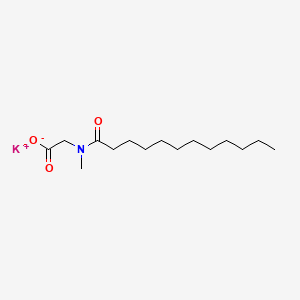
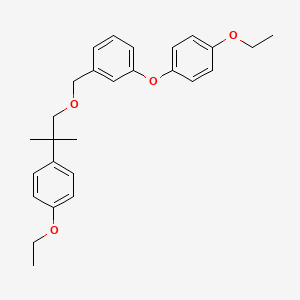
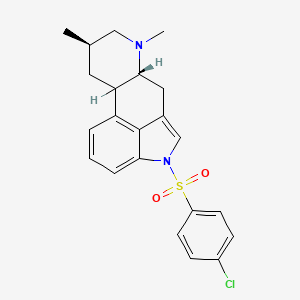
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
